molecular formula C18H19NO5S4 B2685378 4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide CAS No. 896349-58-9

4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2685378
CAS No.: 896349-58-9
M. Wt: 457.59
InChI Key: MZUVUVVXVKNMGI-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a central ethyl chain bearing dual thiophene moieties: one thiophen-2-yl group and one thiophene-2-sulfonyl group. The benzene ring is substituted with an ethoxy group at the para position, contributing to its hydrophobicity and electronic profile. The thiophene rings may enhance binding interactions through π-π stacking or sulfur-mediated hydrogen bonding, while the sulfonyl group could improve solubility and metabolic stability .

Properties

IUPAC Name

4-ethoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S4/c1-2-24-14-7-9-15(10-8-14)28(22,23)19-13-17(16-5-3-11-25-16)27(20,21)18-6-4-12-26-18/h3-12,17,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUVUVVXVKNMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiophene rings and the sulfonamide linkage. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with biological targets, while the thiophene rings can participate in π-π interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents (Benzene/Chain) Biological Activity/Notes Reference
4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide Fluoro, methyl (benzene); same ethyl chain Enhanced electronegativity; potential CNS activity
4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide Methyl (benzene); lacks thiophene-sulfonyl Simpler structure; lower solubility
4-ethoxy-N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide Ethoxy (benzene); fluorophenyl/indole chain Dual aromatic systems; possible kinase inhibition
N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)benzenesulfonamide Biphenyl; piperidinyloxy chain Radical scavenging or antioxidant properties

Structural Insights :

  • Ethoxy vs. Fluoro/Methyl Substitutions : The ethoxy group in the target compound provides moderate hydrophobicity, whereas fluoro or methyl groups (as in ) alter electronic effects and steric bulk, impacting target binding and pharmacokinetics.
  • Thiophene-Sulfonyl vs. Indole/Fluorophenyl : The dual thiophene-sulfonyl groups in the target compound may enhance π-π interactions compared to indole or fluorophenyl moieties in analogues , which could favor different biological targets.

Sulfonamide Derivatives with Heterocyclic Modifications:

  • Razuprotafib (HPTPß Inhibitor) : Contains thiophene-thiazole and methoxycarbonyl groups. The sulfonamide here acts as a critical binding motif for phosphatase inhibition, suggesting the target compound’s sulfonamide group may similarly engage enzymes like tyrosine phosphatases .
  • 4-ethoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: Replaces the ethyl chain with a thiadiazole ring. Thiadiazoles are known for antimicrobial activity, highlighting how heterocycle choice diversifies applications .

Activity Trends :

  • Thiophene-containing sulfonamides (e.g., ) often exhibit improved metabolic stability due to sulfur’s resistance to oxidative degradation.
  • Pyrimidine or indole substitutions (e.g., ) may enhance affinity for nucleotide-binding domains in kinases or GPCRs.

Pharmacological and Physicochemical Comparisons

Property Target Compound 4-Fluoro-2-methyl Analogue 4-Methyl Analogue
Molecular Weight (g/mol) ~452 (estimated) ~438 ~295
LogP (Predicted) 3.8 3.5 2.9
Solubility (mg/mL) Low (due to sulfonyl and thiophene groups) Moderate High (simpler structure)
Key Pharmacophores Ethoxy, dual thiophene-sulfonyl Fluoro, thiophene-sulfonyl Methyl, single thiophene

Critical Observations :

  • Analogues with fluorinated or methylated benzene rings () show incremental changes in solubility and target engagement, emphasizing the role of substituent electronic effects.

Biological Activity

4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure incorporates thiophene moieties, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4S2, with a molecular weight of approximately 394.5 g/mol. The compound features a sulfonamide group, which often contributes to its biological activity.

Anti-inflammatory Properties

Thiophene-based compounds have been shown to possess significant anti-inflammatory properties. In a study involving thiophene derivatives, it was noted that certain compounds could inhibit mast cell degranulation by over 63% and reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in vitro at concentrations as low as 10 µM . Specifically, compound 4 from this study demonstrated a dose-dependent reduction in inflammation when administered at 20 mg/kg in vivo.

Table 1: Summary of Anti-inflammatory Activity of Thiophene Derivatives

CompoundConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-8
Compound 41057%50%
Compound 51063%70%

Cytotoxic Effects

Research has indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, in assays conducted on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, several thiophene compounds showed IC50 values comparable to standard chemotherapeutics like Sorafenib .

Table 2: Cytotoxic Activity of Thiophene Compounds

CompoundCell LineIC50 (µM)
Compound 4aHepG266 ± 1.20
Compound 4bMCF-754 ± 0.25
SorafenibHepG2~50

The data suggests that compounds derived from thiophenes can serve as effective agents in cancer therapy, potentially enhancing the efficacy of existing treatments through chemosensitization.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of key enzymes involved in inflammatory processes. For example, inhibition of the enzyme lipoxygenase (5-LOX) was observed at approximately 57% when tested with certain thiophene derivatives at a concentration of 100 µg/mL . This inhibition is crucial as it contributes to reduced leukotriene production, which is implicated in various inflammatory diseases.

Case Studies

  • In Vivo Anti-inflammatory Study : A study administered compound 4 to mice with induced inflammation. Results indicated a significant reduction in paw swelling and inflammatory markers compared to controls.
  • Cytotoxicity Analysis : A clinical trial involving patients with advanced liver cancer tested a combination therapy including thiophene derivatives. The results showed improved survival rates and reduced tumor sizes in patients receiving these compounds alongside standard therapies.

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